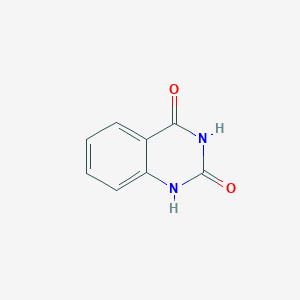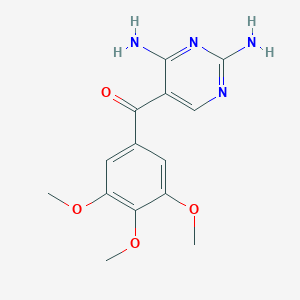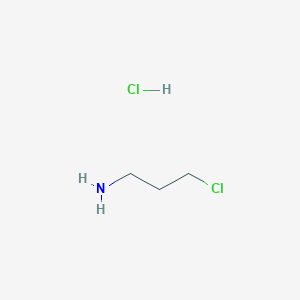
Isomaltotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomaltotetraose, also known as isomaltotriose, is a type of disaccharide found in a variety of plant sources. It is composed of four glucose molecules linked together in a linear chain. This compound is a sugar that has been studied for its potential health benefits due to its low glycemic index and its ability to slow down the absorption of glucose in the body. It has been used in food products and as an ingredient in pharmaceuticals. In addition, it has been studied for its potential use in lab experiments as a sugar substitute.
Scientific Research Applications
Production and Synthesis
Isomaltotetraose, a component of isomalto-oligosaccharides (IMOs), is synthesized through transglycosylation activity using various microorganisms and enzymes. For instance, Microbacterium sp. has been used to produce a mixture of this compound and other oligosaccharides. The yield and structure of these products can be optimized through specific conditions and substrates, leading to increased productivity and efficient conversion (Ojha, Mishra, & Chand, 2015).
Enzymatic Action and Molecular Structure
Research into the enzymatic production of this compound has shed light on the molecular mechanisms and the role of specific enzymes and amino acids in this process. Novel enzymes like dextranase and endodextranase from Paenibacillus sp. have been identified, which primarily produce this compound. Studies have also focused on the identification of catalytic residues and their functions, enhancing our understanding of the molecular structure and the enzymatic activity involved in this compound production (Kim et al., 2012; Ko et al., 2016).
Functional Properties and Applications
The functional properties of this compound, such as its role in the formation of specific oligosaccharides and its interactions with enzymes like multifunctional amylase, have been extensively studied. These studies have implications for its use in various applications, including the production of dietary fibers and the development of novel food products. For example, this compound's role in the action modes of oligosaccharide-producing multifunctional amylase (OPMA) has been investigated, revealing insights into its substrate specificity and transglycosylation activity (Wang, Li, & Zhang, 2010).
Analytical Methods and Quantification
The development of methods for the quantification of this compound in various foods and products has been a significant area of research. High-performance liquid chromatography (HPLC) and other analytical techniques have been employed to accurately measure the concentration of this compound in different matrices, which is crucial for quality control and product development (Fang-yuan, 2010).
Future Directions
Mechanism of Action
Target of Action
Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.
Mode of Action
This compound interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.
Result of Action
The primary molecular effect of this compound’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.
Biochemical Analysis
Biochemical Properties
Isomaltotetraose is produced using α-glucosidase obtained from Aspergillus niger PFS 08 and maltose as a substrate in a batch system . It interacts with enzymes such as α-glucosidase and other biomolecules like maltose. The nature of these interactions involves enzymatic reactions that lead to the production of this compound .
Cellular Effects
As a prebiotic, this compound can influence cell function by selectively stimulating the growth and activity of beneficial bacteria in the colon . This can impact cell signaling pathways, gene expression, and cellular metabolism, promoting overall host health .
Molecular Mechanism
The molecular mechanism of this compound involves its production through enzymatic reactions. It exerts its effects at the molecular level through binding interactions with α-glucosidase and maltose, leading to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of prebiotics. It interacts with enzymes like α-glucosidase and substrates like maltose in these pathways .
properties
| { "Design of Synthesis Pathway": "The synthesis of Isomaltotetraose can be achieved through the use of enzymatic reactions. The enzyme, amylosucrase, can be used to polymerize sucrose into Isomaltotetraose. This method is preferred over chemical synthesis due to its high selectivity and yield.", "Starting Materials": [ "Sucrose", "Amylosucrase enzyme" ], "Reaction": [ "Mix sucrose and amylosucrase enzyme in a reaction vessel", "Incubate mixture at a specific temperature and pH for a specific amount of time", "Isomaltotetraose will be synthesized through the enzymatic polymerization of sucrose", "Purify the Isomaltotetraose product using various techniques such as chromatography or crystallization" ] } | |
CAS RN |
35997-20-7 |
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChI Key |
DFKPJBWUFOESDV-KGUZVYKUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Other CAS RN |
104723-76-4 |
synonyms |
O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |
Origin of Product |
United States |
Q & A
Q1: What is isomaltotetraose?
A1: this compound is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.
Q2: How is this compound produced?
A2: this compound can be produced through several methods, including:
- Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce this compound as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes this compound from dextran. []
- Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of this compound from other oligosaccharides like maltose or panose. []
- Chemical synthesis: this compound can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []
Q3: What are the main applications of this compound?
A3: this compound, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including this compound, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]
Q4: How does the structure of this compound relate to its activity?
A4: The α-(1→6) glycosidic linkages in this compound are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows this compound to reach the colon intact, where it can be utilized by beneficial gut bacteria.
Q5: Are there any known enzymes that specifically target this compound?
A5: Yes, certain dextranases exhibit a high affinity for this compound. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including this compound. []
Q6: Can the production of this compound be optimized?
A6: Research shows that manipulating the enzyme source and reaction conditions can optimize this compound production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in this compound yield compared to free enzyme. []
Q7: What are the analytical methods used to identify and quantify this compound?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of this compound in complex mixtures. [, ]
Q8: How does this compound interact with dextran-binding domains?
A8: Studies using X-ray crystallography have provided insights into the interaction between this compound and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for this compound within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]
Q9: Can this compound be used in the study of antibody-antigen interactions?
A9: Yes, this compound conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.
Q10: What is the role of this compound in understanding the mechanisms of dextran elongation?
A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed this compound as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.
Q11: Has this compound been investigated for potential applications beyond prebiotics?
A11: While the prebiotic potential of this compound has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing this compound showed promising results in inhibiting the formation of dental plaque. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)



